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Introduction

Triiron dodecacarbonyl, Fe3(CO)z, is a key compound in the history of organometallic
chemistry. Its discovery and the subsequent elucidation of its unique structure marked
significant milestones in understanding the nature of metal-metal bonding and the behavior of
metal carbonyl clusters. This technical guide provides a comprehensive overview of the history
of its discovery, detailed experimental protocols for its synthesis, and a summary of the key
characterization data that were pivotal in establishing its structure.

Historical Timeline and Key Discoveries

The journey to understanding triiron dodecacarbonyl was a multi-decade endeavor involving
several key scientists and the development of new analytical techniques. Initially misidentified,
its true nature as a trimetallic cluster was the subject of much scientific debate.

The initial discovery is credited to Sir James Dewar in the early 20th century, though the correct
molecular formula and structure would not be determined for many years. It was Walter Hieber
and his colleagues who made seminal contributions to the synthesis and characterization of
iron carbonyls, including Fe3(CO)12. Their work laid the foundation for much of modern metal
carbonyl chemistry.[1][2] The complex history of its structural elucidation was a significant
scientific challenge, eventually resolved through the application of X-ray crystallography and
spectroscopic methods like Mdssbauer and infrared spectroscopy.[2]
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Figure 1: A timeline highlighting the key milestones in the discovery and structural elucidation
of triiron dodecacarbonyl.

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of triiron dodecacarbonyl. Below are
detailed protocols for three historically and practically significant methods.

Hieber's Original Synthesis (1932)

This method, while historically important, is not the most common approach today due to the
handling of the pyrophoric intermediate, iron tetracarbonyl dihydride.[1]

Reaction:
2 H2Fe(CO)s + MnO2 - Fe3(CO)12 + MnO + 2 H20
Experimental Protocol:

o Preparation of Iron Tetracarbonyl Dihydride (HzFe(CQ)a4): An aqueous solution of sodium
tetracarbonylferrate(ll) (NazFe(CO)a) is carefully acidified with a mineral acid (e.g., H2S0Oa4)
under an inert atmosphere at low temperature (typically below 0 °C). The volatile and highly
reactive HzFe(CO)a4 is co-distilled with the solvent under reduced pressure.

o Oxidation: The freshly prepared solution of H2Fe(CO)a4 is treated with a suspension of finely
powdered manganese dioxide (MnOz) in an inert solvent (e.g., pentane or hexane).

e Reaction Conditions: The reaction mixture is stirred at room temperature under an inert
atmosphere. The progress of the reaction is indicated by a color change to deep green.

o Work-up: The reaction mixture is filtered to remove the manganese oxides and any
unreacted starting material. The solvent is then removed from the filtrate under reduced
pressure to yield crude triiron dodecacarbonyl.

« Purification: The crude product can be purified by sublimation under high vacuum or by
recrystallization from a nonpolar organic solvent like hexane.

Thermolysis of Iron Pentacarbonyl
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This method provides a direct route to triiron dodecacarbonyl, although the yields are often
low.[3]

Reaction:
3 Fe(CO)s — Fes3(CO)12 +3 CO
Experimental Protocol:

e Reaction Setup: A solution of iron pentacarbonyl (Fe(CO)s) in a high-boiling inert solvent
(e.g., heptane or octane) is placed in a reaction vessel equipped with a reflux condenser. All
operations should be carried out under a nitrogen or argon atmosphere.

o Heating: The solution is heated to reflux (typically 100-140 °C) for several hours. The
formation of the dark green triiron dodecacarbonyl is observed.

o Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed
under reduced pressure.

« Purification: The resulting solid is purified by sublimation under high vacuum. Unreacted
Fe(CO)s can be removed as a volatile forerunner.

Base-Mediated Synthesis from Iron Pentacarbonyl

This is a more modern and efficient method for the preparation of triiron dodecacarbonyl.[1]

[2]

Reaction:

e 3 Fe(CO)s + (C2Hs)sN + H20 — [(C2Hs)sNH][HFe3(CO)11] + 2 CO + CO2
e [(C2Hs)sNH][HFe3(CO)11] + HCI — Fes(CO)12 + Hz + [(C2Hs)sNH]CI
Experimental Protocol:

e Formation of the Hydrido Cluster: A mixture of iron pentacarbonyl (Fe(CO)s), triethylamine
((CzH5)3N), and water is heated in a suitable solvent (e.g., methanol or ethanol) under an
inert atmosphere. The reaction is typically carried out at reflux temperature for several hours.
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The formation of the intermediate hydrido cluster, [HFe3(CO)11]™, is indicated by a color
change to deep red-brown.

Oxidation: After cooling the reaction mixture, it is acidified with a strong acid, such as
concentrated hydrochloric acid (HCI), while vigorously stirring. This step should be performed
in a well-ventilated fume hood as carbon monoxide is evolved.

Precipitation and Isolation: The addition of acid causes the precipitation of the dark green
triiron dodecacarbonyl. The solid product is collected by filtration, washed with water and
then with a small amount of cold ethanol or hexane to remove any soluble impurities.

Purification: The product is dried under vacuum. Further purification can be achieved by
recrystallization from hot hexane or toluene.

Hieber's Method Thermolysis Base-Mediated Synthesis
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Figure 2: A workflow diagram illustrating the key synthetic routes to triiron dodecacarbonyl.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and characterization of
triiron dodecacarbonyl.
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Parameter

Value

Method/Conditions

Reference

Synthesis Yield

Hieber's Method

Not typically reported,

generally low

Oxidation of

HzFe(CO)a with MnO2

[1]

Thermolysis of

Heating Fe(CO)s in an

Low ) [3]
Fe(CO)s inert solvent
From Fe(CO)s,
Base-Mediated (C2Hs)3N, and
~60-70% [1]

Synthesis

subsequent

acidification

Physical Properties

Dark green, crystalline

Appearance ) Visual observation [2]
solid
Molar Mass 503.66 g/mol Calculated
) ) Decomposes at ~140 )
Melting Point oc Thermal analysis
Soluble in nonpolar
Solubility organic solvents (e.g.,  Empirical observation [2]

hexane, toluene)

Spectroscopic Data

Infrared Spectroscopy

v(CO) (terminal)

~2047, 2022, 1998

cm—t

In hexane solution

v(CO) (bridging)

~1866, 1835 cm~

In hexane solution

Mossbauer

Spectroscopy

(at 77 K)

[2]

Isomer Shift (d) - Site

A

~0.11 mm/s

Unique Fe atom

[2]
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Quadrupole Splitting

) ~0.13 mm/s Unique Fe atom [2]
(AE_Q) - Site A
Isomer Shift (d) - Site Two equivalent Fe
~0.11 mm/s [2]
B atoms
uadrupole Splittin Two equivalent Fe
Q P ) PITING ~1.13 mm/s a [2]
(AE_Q) - Site B atoms

Structural Characterization

The determination of the structure of triiron dodecacarbonyl was a significant challenge in
inorganic chemistry. Early proposals suggested various arrangements of the iron and carbonyl
groups. The definitive structure was ultimately established through a combination of
spectroscopic techniques and X-ray crystallography.

Infrared (IR) Spectroscopy: IR spectroscopy was instrumental in providing the first evidence for
the presence of two different types of carbonyl ligands: terminal and bridging. The C-O
stretching frequencies for terminal carbonyls are typically found in the 2100-1900 cm~! region,
while bridging carbonyls exhibit stretches at lower frequencies, in the 1850-1750 cm™~! range.
The observation of bands in both regions strongly indicated a structure with both types of CO
ligands.

Mossbauer Spectroscopy: This technique proved to be decisive in resolving the debate about
the arrangement of the iron atoms. The Méssbauer spectrum of Fes(CO)12 clearly shows two
distinct iron environments in a 2:1 ratio.[2] One iron atom (in a unique environment) gives rise
to a doublet with a small quadrupole splitting, while the other two equivalent iron atoms exhibit
a doublet with a much larger quadrupole splitting.[2] This finding was inconsistent with a simple
triangular structure where all iron atoms are equivalent and provided strong support for the Cav
symmetry.

X-ray Crystallography: Single-crystal X-ray diffraction studies ultimately confirmed the structure
of triiron dodecacarbonyl. The molecule consists of a triangle of three iron atoms. Two of the
iron atoms are bridged by two carbonyl ligands, while the third iron atom is bonded only to
terminal carbonyl ligands. This arrangement results in the overall C2v point group symmetry.
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Figure 3: A logical diagram showing how spectroscopic data led to the elucidation of the
structure of triiron dodecacarbonyl.

Conclusion

The discovery and characterization of triiron dodecacarbonyl represent a fascinating chapter
in the history of chemistry. The journey from its initial observation to the final determination of
its complex structure showcases the power of evolving analytical techniques and the
persistence of scientific inquiry. For contemporary researchers, Fes(CO)12 remains a valuable
precursor for the synthesis of other iron carbonyl clusters and a model compound for studying
the reactivity of polynuclear metal complexes. The detailed synthetic protocols and
characterization data provided in this guide serve as a valuable resource for those working in
organometallic chemistry and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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